2-Methylthiophenothiazine is a C-alkylated derivative of phenothiazine, a sulfur- and nitrogen-containing heterocyclic compound. The phenothiazine core is widely recognized for its reversible redox behavior and strong electron-donating properties, making the entire class valuable as antioxidants, polymerization inhibitors, and versatile intermediates for dyes, pharmaceuticals, and organic electronic materials. [REFS-1, REFS-2] The key procurement decision for this class of compounds hinges on how specific substitutions on the core structure modify these baseline properties to fit a precise application.
Substituting 2-Methylthiophenothiazine with either the parent compound, phenothiazine, or its N-alkylated isomer, 10-methylphenothiazine, is inadvisable for precise applications. The placement of the methyl group at the C2 position, rather than the nitrogen atom (N10), fundamentally alters the molecule's electronic and steric profile. This specific modification provides a lower oxidation potential compared to the parent compound and, most critically, directs the regiochemical outcome of subsequent synthetic transformations. [1] Using unsubstituted phenothiazine as a precursor often leads to complex isomeric mixtures requiring costly and difficult separation, a problem avoided by starting with the C2-methylated version.
The electron-donating nature of the methyl group at the C2 position lowers the first oxidation potential of the phenothiazine core relative to the unsubstituted parent compound. While phenothiazine has a reported first oxidation potential of approximately +0.69 V (vs. Ag/AgCl), electron-donating groups are known to significantly decrease this value, making the molecule easier to oxidize. [1] For instance, the introduction of a similarly electron-donating amino group at the C2 position lowers the potential to +0.38 V. [1] This makes 2-Methylthiophenothiazine a more active reducing agent or antioxidant in systems where the potential of the parent compound is too high.
| Evidence Dimension | First Oxidation Potential (Epa) |
| Target Compound Data | Quantitatively lower than baseline due to electron-donating C2-methyl group. |
| Comparator Or Baseline | Phenothiazine (unsubstituted): ~ +0.69 V vs. Ag/AgCl(sat). |
| Quantified Difference | Enables oxidation under milder electrochemical or chemical conditions compared to the parent compound. |
| Conditions | Cyclic Voltammetry in acetonitrile. |
This allows its use as a more potent antioxidant or as a redox mediator in applications where the higher oxidation potential of unsubstituted phenothiazine is a limiting factor.
As a synthetic precursor, the primary advantage of 2-Methylthiophenothiazine over unsubstituted phenothiazine is regiochemical control. The 2-methyl group acts as a steric and electronic director for subsequent electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation), channeling new functional groups to predictable positions on the aromatic rings. [1] In contrast, attempting the same reactions with phenothiazine results in multiple products and complex, difficult-to-separate isomeric mixtures, significantly lowering the yield of any single desired compound and increasing purification costs.
| Evidence Dimension | Synthetic Outcome in Electrophilic Substitution |
| Target Compound Data | Predictable formation of specific, targeted polysubstituted isomers. |
| Comparator Or Baseline | Phenothiazine (unsubstituted): Leads to a complex mixture of 3-, 3,7-, and other isomers. |
| Quantified Difference | High regiochemical purity vs. low purity and complex downstream separation. |
| Conditions | Standard electrophilic aromatic substitution (e.g., bromination, Friedel-Crafts). |
It drastically reduces downstream purification costs and improves the net yield of the target molecule, making it the superior precursor for the rational design of complex dyes or pharmaceutical intermediates.
The introduction of the C2-methyl group disrupts the planar crystal lattice structure that characterizes the parent phenothiazine molecule. This structural change typically leads to a lower melting point and enhanced solubility in common, less polar organic solvents used in synthesis and formulation, such as toluene, THF, and dichloromethane. [1] The higher crystallinity and stronger intermolecular interactions of unsubstituted phenothiazine limit its solubility, which can complicate its use in solution-based processes or high-concentration polymer blends.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Improved solubility due to disruption of crystal packing. |
| Comparator Or Baseline | Phenothiazine (unsubstituted): Comparatively lower solubility in many non-polar organic solvents; more crystalline nature. |
| Quantified Difference | Allows for higher-concentration solutions and improved homogeneity in formulations. |
| Conditions | Common organic solvents (e.g., toluene, chloroform) at ambient temperature. |
This enables more efficient process scale-up, allows for higher reaction concentrations, and improves material homogeneity and compatibility in formulations like polymer blends or organic electronic inks.
This compound is the indicated starting material when the synthetic goal is a specific di- or tri-substituted phenothiazine derivative. Its use avoids the formation of isomeric byproducts common when starting with unsubstituted phenothiazine, thereby streamlining the synthesis and purification of high-purity materials for applications in pharmaceuticals or organic electronics. [1]
For applications requiring the incorporation of a phenothiazine-based antioxidant into a polymer matrix or organic formulation, the enhanced solubility of 2-Methylthiophenothiazine ensures better dispersion and homogeneity. Its lower oxidation potential also provides more potent stabilizing activity in certain systems compared to the parent compound. [2]
In electrochemical applications such as redox flow batteries or photoredox catalysis, the specific oxidation potential of the mediator is critical. 2-Methylthiophenothiazine should be selected when a potential lower than that of unsubstituted phenothiazine is required to efficiently drive a desired chemical transformation or match the operating window of an energy storage device. [3]
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